(S)-2-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanoic acid
CAS No.: 158648-33-0
Cat. No.: VC11714213
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 158648-33-0 |
|---|---|
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | (2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid |
| Standard InChI | InChI=1S/C11H13NO4/c12-8(11(13)14)5-7-1-2-9-10(6-7)16-4-3-15-9/h1-2,6,8H,3-5,12H2,(H,13,14)/t8-/m0/s1 |
| Standard InChI Key | HPGGFMVTHJHFTK-QMMMGPOBSA-N |
| Isomeric SMILES | C1COC2=C(O1)C=CC(=C2)C[C@@H](C(=O)O)N |
| SMILES | C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |
| Canonical SMILES | C1COC2=C(O1)C=CC(=C2)CC(C(=O)O)N |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s IUPAC name, (2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid, reflects its two key structural components:
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A benzodioxin ring (2,3-dihydrobenzo[b][1, dioxin), which consists of a benzene fused to a 1,4-dioxane ring.
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An L-alanine backbone () attached at the 6-position of the benzodioxin system.
The stereochemistry at the α-carbon is critical for its biological interactions, as enantiomeric forms often exhibit divergent pharmacological profiles.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS Number | 158648-33-0 | |
| Molecular Formula | ||
| Molecular Weight | 223.22 g/mol | |
| IUPAC Name | (2S)-2-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |
| SMILES | ||
| PubChem CID | 10036533 |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of (S)-2-amino-3-(2,3-dihydrobenzo[b] dioxin-6-yl)propanoic acid typically involves multi-step organic reactions:
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Benzodioxin Ring Construction: A benzene precursor undergoes cyclization with ethylene glycol derivatives under acidic conditions to form the 1,4-dioxane ring.
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Side-Chain Introduction: A Friedel-Crafts alkylation or Suzuki-Miyaura coupling introduces the propanoic acid side chain at the 6-position of the benzodioxin.
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Chiral Resolution: Enzymatic or chromatographic methods resolve racemic mixtures to isolate the (S)-enantiomer.
Reactivity Profile
The compound’s functional groups enable diverse reactions:
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The amino group participates in acylations, forming amide derivatives for prodrug design.
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The carboxylic acid can undergo esterification or salt formation to modulate solubility.
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The benzodioxin ring is susceptible to electrophilic aromatic substitution at the 2- and 3-positions.
| Activity | Mechanism | Source |
|---|---|---|
| MAO-B Inhibition | Competitive binding to MAO-B active site | |
| Antioxidant Capacity | Scavenging of reactive oxygen species | |
| Dopaminergic Modulation | Increased synaptic dopamine retention |
Comparative Analysis with Structural Analogs
vs. 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic Acid
The β-alanine analog (lacking chiral specificity) exhibits reduced MAO-B affinity compared to the (S)-configured compound, underscoring the importance of stereochemistry .
vs. Dichlorinated Derivatives
Compounds like (S)-2-Amino-3-(3,5-dichloro-4-hydroxyphenyl)propanoic acid display enhanced halogen-mediated receptor binding but lack the benzodioxin ring’s metabolic stability.
Future Research Directions
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In Vivo Efficacy Studies: Validate neuroprotective effects in animal models of Parkinson’s disease.
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Structure-Activity Relationships (SAR): Explore substitutions on the benzodioxin ring to optimize MAO-B selectivity.
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Pharmacokinetic Profiling: Assess bioavailability and blood-brain barrier penetration.
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